molecular formula C21H16F3NO4S B2598537 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 519152-26-2

3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

Cat. No.: B2598537
CAS No.: 519152-26-2
M. Wt: 435.42
InChI Key: QVDGWOUKLZUMRM-UHFFFAOYSA-N
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Description

3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid (CAS 721418-23-1) is a sulfamoyl-substituted benzoic acid derivative with a molecular formula of C₂₁H₁₅ClF₃NO₄S and a molar mass of 469.86 g/mol . Key structural features include:

  • A 4-chloro substituent on the benzoic acid ring.
  • A benzyl group and a 3-(trifluoromethyl)phenyl group attached to the sulfamoyl moiety.
  • Predicted physicochemical properties: pKa = 3.39, density = 1.487 g/cm³, and boiling point = 618.4°C .

The compound’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the sulfamoyl group may influence receptor binding affinity .

Properties

IUPAC Name

3-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3NO4S/c22-21(23,24)17-9-5-10-18(13-17)25(14-15-6-2-1-3-7-15)30(28,29)19-11-4-8-16(12-19)20(26)27/h1-13H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDGWOUKLZUMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Sulfamoyl Intermediate:

    Introduction of the Trifluoromethyl Group:

    Coupling with Benzoic Acid:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogues:

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Key Substituents/Features Applications/Findings References
3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}-4-chlorobenzoic acid (721418-23-1) C₂₁H₁₅ClF₃NO₄S 469.86 4-Cl, sulfamoyl, benzyl, 3-CF₃Ph Discontinued; potential synthesis challenges . Predicted weak acidity (pKa 3.39) .
Giripladib (865200-20-0) C₄₁H₃₆ClF₃N₂O₄S 745.25 Diphenylmethyl, sulfonylaminoethyl, 5-Cl Clinical use for pain and arthritis ; demonstrates therapeutic relevance .
Compound 4 (from ) Not explicitly provided N/A Sulfamoyl moiety, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl Higher binding affinity (−8.53 kcal/mol ) vs. analogue (−7.94 kcal/mol); improved potency .
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid (94610-14-7) C₁₈H₂₀N₂O₆S 416.43 Butylamino, 4-hydroxyphenoxy Likely altered pharmacokinetics (e.g., absorption) due to polar hydroxyphenoxy group .

Functional Group Analysis

Sulfamoyl vs. Sulfonyl Groups
  • The target compound’s sulfamoyl group (−SO₂NH−) is critical for binding affinity, as seen in compound 4 (), where replacing sulfur with sulfamoyl improved potency by −0.59 kcal/mol in molecular modeling .
  • In contrast, Giripladib employs a sulfonylaminoethyl chain, which may enhance solubility or receptor specificity for pain management .
Trifluoromethyl (CF₃) Substituents
  • The CF₃ group is a common feature in fluorinated pharmaceuticals, contributing to metabolic stability and hydrophobic interactions. This group is shared by the target compound, Giripladib, and 2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid (CAS 726152-80-3) .
Chlorine Substituents
  • The 4-Cl position in the target compound may enhance lipophilicity and target engagement compared to non-halogenated analogues. However, Giripladib’s 5-Cl on its indole ring suggests chlorine’s role in modulating selectivity .

Biological Activity

3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is a complex organic compound with the molecular formula C21H16F3NO4S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzyl group , a trifluoromethyl group , and a sulfamoyl group attached to a benzoic acid core. The trifluoromethyl group enhances the compound's reactivity and binding affinity to biological targets due to its electron-withdrawing properties.

PropertyValue
Molecular FormulaC21H16F3NO4S
Molecular Weight435.42 g/mol
IUPAC Name3-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
CAS Number519152-26-2

The biological activity of 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in anti-inflammatory pathways.
  • Cell Signaling Modulation : It may affect cellular signaling pathways that are crucial for cell proliferation and survival, making it a candidate for anticancer therapies.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence suggesting that this compound can induce apoptosis in cancer cell lines, likely through the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study Highlights

  • Anti-inflammatory Activity : A study demonstrated that derivatives of sulfamoylbenzoic acids could effectively reduce inflammation markers in vitro. The mechanism involved the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses.
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation, leading to cell death. The trifluoromethyl group was noted to enhance the binding affinity to target proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, it is useful to compare it with related compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-{Benzyl[3-cyano-5-(trifluoromethyl)pyridin-2-yl]sulfamoyl}benzoic acidPyridine ring with sulfamoyl groupAntimicrobial
3-{Benzyl[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acidBenzyl and trifluoromethyl groupsAnti-inflammatory, Anticancer

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